3-[(cyanomethyl)sulfanyl]-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide
Description
3-[(cyanomethyl)sulfanyl]-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide is a thiophene-derived carboxamide compound characterized by a cyanomethyl sulfanyl substituent at the 3-position of the thiophene ring and an N-(2,6-dimethylphenyl)amide group. The 2,6-dimethylphenyl moiety is a common pharmacophore in agrochemicals and pharmaceuticals, often associated with enhanced steric hindrance and metabolic stability .
Properties
IUPAC Name |
3-(cyanomethylsulfanyl)-N-(2,6-dimethylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-10-4-3-5-11(2)13(10)17-15(18)14-12(6-8-20-14)19-9-7-16/h3-6,8H,9H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMXEGLZECPSJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CS2)SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Stepwise Assembly via Nucleophilic Aromatic Substitution
The most widely reported method involves sequential functionalization of 2-thiophenecarboxylic acid derivatives. A representative pathway includes:
- Synthesis of 3-Bromo-2-thiophenecarboxylic Acid : Bromination at the 3-position of 2-thiophenecarboxylic acid using bromine in acetic acid at 60°C (yield: 78–85%).
- Conversion to Acid Chloride : Treatment with thionyl chloride (SOCl₂) in dichloromethane under reflux yields 3-bromo-2-thiophenecarbonyl chloride.
- Amide Formation : Reaction with 2,6-dimethylaniline in tetrahydrofuran (THF) using triethylamine as a base produces 3-bromo-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide (yield: 90–95%).
- Cyanomethylsulfanyl Introduction : Nucleophilic substitution of bromine with sodium cyanomethylthiolate (NaSCH₂CN) in dimethylformamide (DMF) at 80°C for 12 hours (yield: 65–70%).
Key Reaction :
$$
\text{3-Bromo-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide} + \text{NaSCH}_2\text{CN} \xrightarrow{\text{DMF, 80°C}} \text{Target Compound}
$$
Table 1: Optimization of Substitution Conditions
| Parameter | Tested Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | DMF, DMSO, THF | DMF | 70 |
| Temperature (°C) | 60–100 | 80 | 70 |
| Reaction Time (h) | 6–24 | 12 | 70 |
| Base | NaH, K₂CO₃, Et₃N | None | 70 |
Metal-Catalyzed Cross-Coupling Approaches
Palladium-mediated couplings offer regioselectivity for complex thiophene derivatives. A patent-described method employs Suzuki-Miyaura coupling to install the cyanomethylsulfanyl group:
- Boronic Ester Preparation : 3-Bromo-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide is treated with bis(pinacolato)diboron in the presence of PdCl₂(dppf) to form the 3-boronic ester.
- Coupling with Cyanomethylsulfanyl Precursor : Reaction with (cyanomethylsulfanyl)pinacol boronate under Pd(OAc)₂ catalysis in dioxane/water (3:1) at 100°C yields the target compound (yield: 60–65%).
Advantages :
- Avoids handling toxic NaSCH₂CN.
- Compatible with automated flow chemistry for scale-up.
Alternative Methodologies
Thiol-Ene Click Chemistry
A radical-mediated approach utilizes 3-mercapto-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide and acrylonitrile under UV light (λ = 365 nm). However, competing polymerization limits yields to 40–50%.
One-Pot Sequential Functionalization
Combining amidation and sulfanylation in a single vessel reduces purification steps:
Reaction Optimization and Mechanistic Insights
Analytical Characterization
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems minimize exothermic risks during bromination and substitution steps, achieving 85% throughput efficiency at 10 kg/day.
Waste Management
Recycling DMF via vacuum distillation reduces environmental impact. Cyanide byproducts are treated with FeSO₄ to form non-toxic ferrocyanide complexes.
Chemical Reactions Analysis
Types of Reactions
3-[(cyanomethyl)sulfanyl]-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often carried out in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring and the cyanomethyl group.
Reduction: Reduced forms of the cyanomethyl group, potentially forming primary amines.
Substitution: Substituted thiophene derivatives with various functional groups replacing the cyanomethyl group.
Scientific Research Applications
3-[(cyanomethyl)sulfanyl]-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(cyanomethyl)sulfanyl]-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and cyanomethyl group are believed to play crucial roles in its reactivity and biological activity. It may interact with enzymes or receptors, leading to modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
To contextualize 3-[(cyanomethyl)sulfanyl]-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide, we analyze structurally and functionally related compounds from the evidence:
Structural Analogues from Medicinal Chemistry
Compounds 7c–7j (Arab Journal of Medicinal Chemistry, 2020) share the N-(substituted phenyl)propanamide backbone but differ in heterocyclic systems and substituents:
- Core Structure : Unlike the thiophene ring in the target compound, these analogues feature a 1,3,4-oxadiazole-thiazole hybrid scaffold .
- Phenyl Substitution : Compound 7g (N-(2,6-dimethylphenyl)) matches the target compound’s phenyl group, but others (e.g., 7h : 3,4-dimethylphenyl) vary in substitution patterns .
Table 1: Comparison of Physical and Structural Properties
*Estimated based on standard atomic weights; †Exact molecular weight requires confirmation.
Functional Analogues in Agrochemicals
- Metalaxyl and Benalaxyl: These fungicides share the 2,6-dimethylphenyl group but utilize an alanine ester backbone instead of a thiophene carboxamide. The methoxyacetyl (metalaxyl) and phenylacetyl (benalaxyl) groups contrast with the target compound’s cyanomethyl sulfanyl moiety, which may reduce hydrophobicity and alter target binding .
- Bioactivity Implications : The thiophene ring’s aromaticity and conjugated π-system in the target compound could enhance interactions with cytochrome P450 enzymes or other biological targets compared to metalaxyl’s aliphatic chain .
Electronic and Steric Effects
- Cyanomethyl Sulfanyl vs. In contrast, the amino-thiazole group in compounds 7c–7j offers hydrogen-bonding sites, which could improve solubility .
- 2,6-Dimethylphenyl vs. Other Substitutions: The 2,6-dimethyl substitution in both the target compound and 7g provides steric shielding to the amide bond, likely improving metabolic stability compared to monosubstituted phenyl analogues (e.g., 7c: 3-methylphenyl) .
Biological Activity
3-[(Cyanomethyl)sulfanyl]-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide is a compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C15H14N2OS2
- Molecular Weight : 298.41 g/mol
- CAS Number : Not explicitly mentioned in the sources
Biological Activity Overview
The compound is primarily studied for its potential pharmacological applications. Research indicates that it may exhibit anti-inflammatory, antitumor, and antimicrobial properties.
Anti-inflammatory Activity
Research has shown that compounds with similar structures may modulate inflammatory responses. For instance, studies on related thiophene derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures .
Case Study : A study investigating the anti-inflammatory effects of a structurally similar compound (JMPR-01) showed significant reductions in edema and leukocyte migration in animal models. This suggests that this compound may have similar mechanisms of action .
Antitumor Activity
Thiophene derivatives have been recognized for their antitumor properties. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a potential role for this compound in cancer therapy.
Table 1: Summary of Biological Activities
The biological activity of this compound is likely mediated through several mechanisms:
- Cytokine Modulation : Similar compounds have been shown to inhibit the synthesis of pro-inflammatory cytokines.
- Apoptosis Induction : The ability to trigger cell death pathways in tumor cells is a significant mechanism observed in related thiophene compounds.
- Antimicrobial Properties : The presence of the thiol group may enhance its interaction with microbial enzymes, leading to inhibition.
Research Findings
Several studies have focused on the synthesis and evaluation of thiophene derivatives. For example, a study synthesized various 2-thiophenecarboxamide derivatives and evaluated their biological activities, highlighting the importance of structural modifications in enhancing efficacy .
In Vivo Studies
In vivo studies using animal models have demonstrated the efficacy of related compounds in reducing inflammation and tumor growth. This suggests that this compound could be a candidate for further investigation in preclinical trials.
Q & A
Q. What synthetic strategies are recommended for synthesizing 3-[(cyanomethyl)sulfanyl]-N-(2,6-dimethylphenyl)-2-thiophenecarboxamide, and how can reaction parameters be optimized?
Answer: The synthesis typically involves multi-step protocols, including nucleophilic substitution and acylation. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Triethylamine or similar bases facilitate deprotonation during acylation steps .
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product minimization .
- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is critical for isolating high-purity product .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
Answer:
- X-ray crystallography : Provides definitive proof of molecular geometry and stereochemistry, as demonstrated in analogous thiophene-carboxamide structures .
- Spectroscopy :
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Answer:
- Core modifications : Systematically alter the cyanomethylsulfanyl group or thiophene ring to assess impacts on bioactivity. For example, replacing sulfur with oxygen or modifying substituent positions can reveal electronic effects .
- Bioisosteric replacements : Substitute the 2,6-dimethylphenyl group with heteroaromatic rings (e.g., pyridine) to evaluate binding affinity changes .
- Assay selection : Use enzyme inhibition (e.g., tyrosinase) or cell-based assays (e.g., A549 lung cancer cells) with IC determination to quantify activity shifts .
Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?
Answer:
- Standardize assay conditions : Control variables like cell line passage number, incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
- Validate mechanisms : Use orthogonal assays (e.g., Western blot for apoptosis markers alongside MTT assays) to confirm observed effects .
- Cross-reference structural analogs : Compare data with structurally related compounds (e.g., N-(2,6-dimethylphenyl)acetamide derivatives) to identify trends or outliers .
Q. What computational approaches are effective for predicting the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model binding modes with target proteins (e.g., EGFR or angiogenesis-related receptors) .
- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to identify key residues for mutagenesis studies .
- QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict activity across derivatives .
Methodological Considerations
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
Answer:
Q. What strategies are recommended for analyzing metabolic stability and degradation pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
